molecular formula C₁₁H₂₁NO₄ B1141385 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid CAS No. 169870-82-0

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

Cat. No. B1141385
M. Wt: 11214
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid and related compounds involves various strategies aimed at introducing the Boc protecting group into amino acids. For example, a study described the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting methods to achieve cis or trans acids through reaction condition adjustments and optical resolution techniques (Bakonyi et al., 2013). Similarly, the synthesis of N-[(tert-Butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine showcases the creation of a new, highly fluorescent amino acid derivative, emphasizing the versatility of Boc-protected amino acids in peptide studies (Szymańska et al., 2003).

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids features the tert-butoxycarbonyl group attached to the nitrogen of an amino acid, providing steric bulk and resistance to acidic conditions. This structural attribute is crucial for its utility in peptide synthesis, where selective deprotection is often required. The crystal and molecular structure analysis of similar compounds, such as (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, provides insights into the conformational preferences and stability conferred by the Boc group (Cetina et al., 2003).

Chemical Reactions and Properties

The tert-butoxycarbonyl group is known for its ease of introduction and removal under mild conditions, making it ideal for protecting amino acids during synthesis. It is cleaved with acids like trifluoroacetic acid (TFA) without affecting other sensitive functional groups. The method for the nonaqueous determination of the Boc group in amino acid and peptide derivatives, using perchloric acid in acetic acid, highlights the group's quantitative cleavage and the precision in measuring its presence (Ehrlich-Rogozinski, 1974).

Physical Properties Analysis

The physical properties of Boc-protected amino acids, such as solubility and crystallinity, are significantly influenced by the tert-butoxycarbonyl group. These properties are critical in the purification and characterization of synthesized compounds. The analysis of amino acids by gas-liquid chromatography as tert.-butyldimethylsilyl derivatives demonstrates the utility of derivatization for analytical purposes, showcasing the impact of protection strategies on physical properties (MacKenzie et al., 1987).

Chemical Properties Analysis

Boc-protected amino acids exhibit unique chemical properties that facilitate their use in complex peptide synthesis protocols. The stability of the Boc group towards catalytic hydrogenation and its resistance to basic conditions make it an invaluable tool for protecting amino groups during the synthesis of multifunctional targets. The efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids further exemplifies the chemical versatility of Boc-protected amino acids (Koseki et al., 2011).

Scientific Research Applications

  • Amine Protection in Peptide Synthesis : N-tert-butoxycarbonyl (Boc) amino acids, such as 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, are crucial in peptide synthesis for protecting amine groups. They resist racemization during peptide synthesis and can be cleaved with acids like trifluoroacetic acid (TFA) in short times at room temperature (Heydari et al., 2007).

  • Anticancer Agent Development : Derivatives of functionalized amino acids, including those with the tert-butoxycarbonyl group, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some of these compounds have shown promising results in ovarian and oral cancers, suggesting their potential in anticancer drug development (Kumar et al., 2009).

  • Crystal Structure Analysis : The crystal and molecular structure of N-tert-butoxycarbonyl amino acid derivatives has been studied. This research provides insights into the conformation and stability of these molecules, which is crucial for their application in synthetic chemistry and pharmaceutical formulations (Cetina et al., 2003).

  • Synthesis of Amino Acid Derivatives : Methods have been developed for synthesizing N-protected amino acids, including tert-butoxycarbonyl derivatives, under mild conditions. These methods are significant for producing various amino acid derivatives used in pharmaceuticals and peptide synthesis (Chevallet et al., 1993).

  • Role in Polymer Synthesis : The tert-butoxycarbonyl amino acid derivatives are used in the synthesis of polymers, particularly in ring-opening metathesis polymerization. This application is crucial in the field of materials science, especially in creating novel polymers with specific functional groups (Sutthasupa et al., 2007).

  • Antibacterial and Mosquito-Larvicidal Properties : Some derivatives of tert-butoxycarbonyl amino acids have been studied for their mosquito-larvicidal and antibacterial properties. This highlights their potential use in developing new pest control agents and antibacterial drugs (Castelino et al., 2014).

Safety And Hazards

The safety and hazards associated with Boc-protected amino acids depend on the specific compound. However, they should be handled with care, as they can be hazardous5.


Future Directions

Future research in this area could involve the development of new methods for the synthesis and deprotection of Boc-protected amino acids, as well as their application in the synthesis of complex peptides and proteins2.


Please note that this information is general and may not apply specifically to “2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid”. For more specific information, please refer to the relevant literature or consult a chemical expert.


properties

IUPAC Name

3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFZIPCTFBPFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937706
Record name N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

CAS RN

169870-82-0
Record name N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
38
Citations
L Quach, E Adhitama, V Göldner, A Das… - ACS Applied Energy …, 2023 - ACS Publications
Film-forming electrolyte additives are crucial for establishing the performance and safety of high-energy-density lithium-ion batteries (LIBs). Thorough investigation of the solid …
Number of citations: 0 pubs.acs.org
B Zhou, CX Ye, E Meggers - European Journal of Organic …, 2023 - Wiley Online Library
N‐Boc‐protected α‐amino acids are synthesized in two steps from linear or branched carboxylic acid feedstocks. In the first step, the carboxylic acid is coupled with tert‐butyl …
J Ayre, JM Redmond, G Vitulli… - Journal of Medicinal …, 2022 - ACS Publications
A major limitation of pulmonary delivery is that drugs can exhibit suboptimal pharmacokinetic profiles resulting from rapid elimination from the pulmonary tissue. This can lead to …
Number of citations: 1 pubs.acs.org
M Cai, F Ma, C Hu, H Li, F Cao, Y Li, J Dong… - Bioorganic & Medicinal …, 2023 - Elsevier
Ferroptosis is a new type of regulated, non-apoptotic cell death driven by iron-dependent phospholipid peroxidation. Inducing cell ferroptosis by inactivating glutathione peroxidase 4 (…
Number of citations: 1 www.sciencedirect.com
B Bandi - 2020 - openrepository.aut.ac.nz
This thesis describes the application of self-assembly and cooperativity in the design of efficient catalytic systems. In particular, we are looking at chemical reactions which require two or …
Number of citations: 2 openrepository.aut.ac.nz
X Yu, J Xu, Y Shen, KM Cahuzac, K Park… - Journal of Medicinal …, 2022 - ACS Publications
We recently reported a potent, selective, and in vivo efficacious AKT degrader, MS21, which is a von Hippel–Lindau (VHL)-recruiting proteolysis targeting chimera (PROTAC) based on …
Number of citations: 21 pubs.acs.org
M Zhu, T Fu, M You, J Cao, H Yang, X Chen… - Bioorganic & Medicinal …, 2023 - Elsevier
In this paper, a series of peptidomimetic SARS-CoV-2 3CL protease inhibitors with new P2 and P4 positions were synthesized and evaluated. Among these compounds, 1a and 2b …
Number of citations: 3 www.sciencedirect.com
FR Rocho, SJ Snipas, A Shamim, W Rut… - The FEBS …, 2023 - Wiley Online Library
The SARS‐CoV‐2 main protease (M pro ) holds significant importance as a biological target in combating coronaviruses due to its importance in virus replication. Considering the …
Number of citations: 3 febs.onlinelibrary.wiley.com
B Dale, C Anderson, KS Park… - ACS Pharmacology & …, 2022 - ACS Publications
Enhancer of zeste homolog 2 (EZH2), a catalytic subunit of polycomb repressive complex 2 (PRC2), is overexpressed in triple-negative breast cancer (TNBC), correlating with poor …
Number of citations: 16 pubs.acs.org
DW Kang, JH Kim, KM Kim, S Cho, HW Jang… - Pharmaceutics, 2021 - mdpi.com
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a free radical scavenger approved for the treatment of amyotrophic lateral sclerosis, a fatal neuromuscular disease. Edaravone is …
Number of citations: 2 www.mdpi.com

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